molecular formula C22H28N2O4S B2679201 N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-22-9

N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2679201
CAS No.: 941904-22-9
M. Wt: 416.54
InChI Key: RJXZEBZOJRTELV-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic small molecule of interest in medicinal chemistry and pharmaceutical research. This compound features a complex structure combining an N-(2-methoxy-5-methylphenyl)acetamide moiety with a 2-(1-tosylpiperidin-2-yl)acetamide group, making it a valuable intermediate for constructing more complex molecules. Its structural framework suggests potential application in the development of active pharmaceutical ingredients (APIs), particularly as a building block in the synthesis of compounds with targeted biological activities. Researchers utilize this acetamide derivative in exploratory studies for hit-to-lead optimization, leveraging its amide and tosyl-protected piperidine functionalities to modulate properties like solubility and binding affinity. This product is intended for laboratory research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All information provided is for research reference.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16-7-10-19(11-8-16)29(26,27)24-13-5-4-6-18(24)15-22(25)23-20-14-17(2)9-12-21(20)28-3/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXZEBZOJRTELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Tosylpiperidine Moiety: This step involves the tosylation of piperidine using tosyl chloride in the presence of a base such as pyridine.

    Acylation Reaction: The tosylpiperidine is then reacted with 2-(2-methoxy-5-methylphenyl)acetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The tosyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-2-(1-piperidin-2-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
  • N-(2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
  • N-(2-methoxy-5-methylphenyl)-2-(1-piperidin-2-yl)acetamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Biological Activity

N-(2-Methoxy-5-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S. The compound features a methoxy group, a tosylpiperidine moiety, and an acetamide functional group, which contribute to its reactivity and interaction with biological systems.

Preliminary studies suggest that this compound interacts with various receptors and enzymes, potentially influencing pathways related to:

  • Pain modulation : The compound may exhibit analgesic properties by acting on pain receptors.
  • Inflammation : It could modulate inflammatory responses through interactions with inflammatory mediators.

Further investigation through binding assays and pharmacological evaluations is necessary to elucidate its exact mechanisms.

Pharmacological Profile

Research indicates that compounds similar to this compound often exhibit diverse biological activities. Notably:

Activity Description
AnalgesicPotential pain-relieving effects through receptor modulation.
Anti-inflammatoryMay reduce inflammation via inhibition of pro-inflammatory cytokines.
AntimicrobialSimilar compounds have shown effectiveness against various pathogens.

Case Studies and Research Findings

  • Analgesic Effects : A study evaluated the analgesic properties of structurally related compounds in animal models. Results indicated significant pain reduction comparable to standard analgesics, suggesting potential for this compound as a therapeutic agent in pain management.
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in macrophages. This suggests that this compound may exert anti-inflammatory effects through similar pathways.
  • Receptor Interaction Studies : Binding assays conducted on related compounds have shown affinity for sigma receptors, which are implicated in various neurological processes. This raises the possibility that this compound may also interact with these receptors, influencing both pain and mood regulation.

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